

synthesis of polymers using 4-tert-Butylbenzophenone and a co-initiator

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Compound of Interest

Compound Name: 4-tert-Butylbenzophenone

Cat. No.: B1582318

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Application Note & Protocol

Topic: High-Efficiency Synthesis of Polymers Using **4-tert-Butylbenzophenone** with a Co-initiator System

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the use of **4-tert-Butylbenzophenone** (4-t-BBP) as a Type II photoinitiator for inducing free-radical polymerization. We will explore the underlying photochemical mechanisms, detail the critical role of co-initiators, and provide validated, step-by-step protocols for laboratory-scale polymer synthesis. This guide is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this system for applications ranging from industrial coatings and adhesives to the fabrication of advanced biomaterials.

Introduction: The Role of 4-tert-Butylbenzophenone in Photopolymerization

Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, is a cornerstone of modern materials science.^[1] Its advantages—including high reaction speeds, low energy consumption, and spatial and temporal control—make it indispensable in fields like 3D printing, dental materials, and protective coatings.^{[1][2]}

The efficiency of this process hinges on the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.[3] Photoinitiators are broadly classified into two types. Type I initiators undergo unimolecular cleavage upon irradiation to form radicals directly. In contrast, Type II initiators, such as benzophenone and its derivatives, require a second molecule, a co-initiator or synergist, to produce initiating radicals.

4-tert-Butylbenzophenone (4-t-BBP) is a highly effective Type II photoinitiator. The presence of the bulky tert-butyl group enhances its solubility in non-polar monomer systems and can reduce the yellowing often associated with benzophenone-based polymers. This guide focuses on the synergistic action of 4-t-BBP with common co-initiators to achieve efficient and controlled free-radical polymerization.

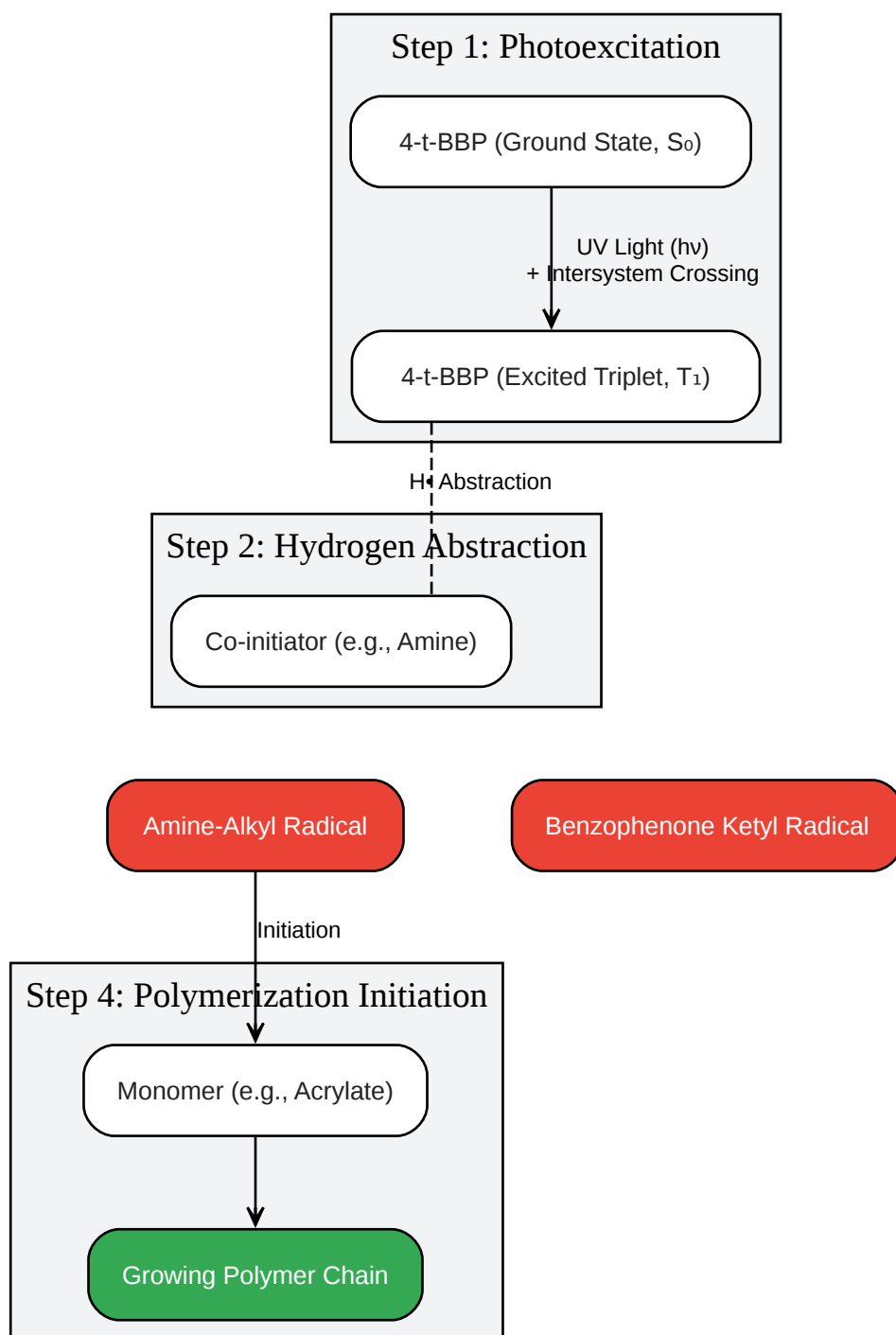
The Mechanism: A Synergistic Approach to Radical Generation

The initiation process for a Type II system like 4-t-BBP is a multi-step photochemical reaction that relies on a hydrogen abstraction mechanism.[4] This process is significantly more complex than the simple cleavage of Type I initiators but offers unique advantages in certain formulations.

- **Photoexcitation:** Upon exposure to ultraviolet (UV) light (typically in the 250-380 nm range), the 4-t-BBP molecule absorbs a photon, promoting an electron from its ground state (S_0) to an excited singlet state (S_1).
- **Intersystem Crossing (ISC):** The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T_1). This triplet state is the key reactive species.
- **Hydrogen Abstraction:** The energetic triplet state of 4-t-BBP abstracts a labile hydrogen atom from a nearby co-initiator molecule, which is typically a tertiary amine.
- **Radical Formation:** This hydrogen transfer event results in the formation of two distinct radicals: a benzophenone ketyl radical and an amine-alkyl radical.
- **Initiation:** While both radicals are formed, it is the amine-alkyl radical that is predominantly responsible for initiating the polymerization chain reaction by attacking the double bond of a

monomer molecule.[3] The ketyl radical is less reactive and typically undergoes termination reactions.

This entire workflow is visualized in the diagram below.



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Caption: Mechanism of Type II photoinitiation using 4-t-BBP.

Core Components & Formulation Strategy

A successful photopolymerization depends on the careful selection and optimization of three core components.

Component	Role in Formulation	Examples	Typical Concentration (wt%)
Photoinitiator	Absorbs UV light and initiates the radical generation process.	4-tert-Butylbenzophenone (CAS: 22679-54-5)	0.5 - 5.0 %
Co-initiator	Acts as a hydrogen donor to the excited photoinitiator.	N-methyldiethanolamine (MDEA), Triethylamine (TEA), Ethyl 4-(dimethylamino)benzoate (EDAB)	1.0 - 8.0 %
Monomer/Oligomer	The building blocks that form the final polymer network.	Trimethylolpropane triacrylate (TMPTA), Hexanediol diacrylate (HDDA), Urethane Acrylates	85 - 98 %

Expert Insights on Component Selection:

- **4-tert-Butylbenzophenone:** The tert-butyl group provides steric hindrance that can prevent side reactions, leading to a cleaner polymer. Its improved solubility over unsubstituted benzophenone is a key advantage in acrylate and methacrylate systems.[\[4\]](#)
- **Co-initiators:** Tertiary amines are the most common and effective co-initiators for benzophenone systems.[\[2\]](#) The rate of hydrogen abstraction, and thus the overall curing

speed, is dependent on the amine's structure. Amines with hydrogen atoms on the carbon adjacent to the nitrogen are most effective.

- **Monomers:** The choice of monomer dictates the properties of the final polymer. Monofunctional monomers create linear polymers, while multifunctional monomers (like di- or tri-acrylates) create cross-linked, rigid networks.

Experimental Protocol: UV Curing of an Acrylate Resin Film

This protocol provides a reliable method for the free-radical polymerization of an acrylate monomer into a solid, cross-linked film.

4.1 Materials and Equipment

- Photoinitiator: **4-tert-Butylbenzophenone** (4-t-BBP)
- Co-initiator: N-methyldiethanolamine (MDEA)
- Monomer: Trimethylolpropane triacrylate (TMPTA)
- Substrate: Glass microscope slides
- Equipment:
 - Analytical balance
 - Magnetic stirrer and hot plate
 - Amber glass vials
 - Micropipette
 - Thin-film applicator or spin coater
 - UV Curing Lamp (e.g., 365 nm LED or mercury vapor lamp)[2]
 - Fourier-Transform Infrared (FT-IR) Spectrometer for analysis

4.2 Safety Precautions

- Always consult the Safety Data Sheet (SDS) for each chemical before use.[\[5\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Handle all chemicals in a well-ventilated fume hood.
- Monomers like acrylates can be skin sensitizers; avoid direct contact.[\[6\]](#)
- UV radiation is harmful to eyes and skin. Never look directly at the UV source and ensure proper shielding is in place.

4.3 Procedure

- Preparation of the Photopolymerizable Resin:
 - In an amber glass vial, weigh the desired amounts of the components. For a typical formulation, use:
 - 2.0 wt% **4-tert-Butylbenzophenone**
 - 4.0 wt% N-methyldiethanolamine
 - 94.0 wt% Trimethylolpropane triacrylate
 - Add a small magnetic stir bar to the vial.
 - Gently warm the mixture to approximately 40-50°C while stirring to ensure the complete dissolution of the solid 4-t-BBP.[\[7\]](#) The solution should be clear and homogeneous.
 - Allow the resin to cool to room temperature. Protect the solution from ambient light to prevent premature polymerization.
- Film Application:
 - Place a clean glass microscope slide on a level surface.

- Using a micropipette, apply a small volume of the prepared resin to one end of the slide.
- Use a thin-film applicator (e.g., a 50 μm drawdown bar) to spread the resin into a uniform film across the slide.[7] Alternatively, a spin coater can be used for superior uniformity.
- UV Curing:
 - Place the coated slide directly under the UV lamp. Ensure the distance between the lamp and the sample is consistent for reproducible results.
 - Irradiate the film with UV light (e.g., 365 nm at an intensity of $\sim 100 \text{ mW/cm}^2$).[2]
 - Curing times will vary based on film thickness and lamp intensity but typically range from 5 to 60 seconds. The film is considered "tack-free" when its surface is no longer sticky to the touch.

4.4 Characterization and Validation

The degree of polymerization can be quantitatively assessed using FT-IR spectroscopy by monitoring the disappearance of the acrylate C=C double bond peak.[2]

- Method:
 - Acquire an FT-IR spectrum of the liquid resin before curing.
 - Acquire an FT-IR spectrum of the cured polymer film.
 - Monitor the peak area of the acrylate double bond, typically found around 810 cm^{-1} and 1635 cm^{-1} .
 - The degree of conversion (DC %) can be calculated by comparing the peak area before and after curing.

Caption: Experimental workflow for UV-curing of an acrylate film.

Troubleshooting and Field-Proven Insights

Issue	Common Cause(s)	Recommended Solution(s)
Incomplete or Slow Curing	<ul style="list-style-type: none">- Oxygen Inhibition: Atmospheric oxygen scavenges free radicals, quenching the polymerization reaction, especially at the surface.- Low UV Intensity: Insufficient photon flux to generate enough radicals.- Incorrect Wavelength: The lamp's output does not match the absorption spectrum of 4-t-BBP.	<ul style="list-style-type: none">- Increase the co-initiator concentration, as amines can help consume oxygen.- For critical applications, cure under a nitrogen atmosphere.- Decrease the distance to the UV lamp or use a more powerful lamp.- Ensure the lamp's spectral output overlaps with 4-t-BBP's absorbance peak (~254 nm, with activity extending to ~380 nm).^[4]
Surface Tackiness	<ul style="list-style-type: none">- This is a direct result of oxygen inhibition at the air-resin interface.	<ul style="list-style-type: none">- Use a higher intensity "flash" cure to rapidly form a surface skin.- Laminate the surface with an oxygen-impermeable film (e.g., PET) before curing.- Increase the photoinitiator/co-initiator concentration.
Yellowing of Polymer	<ul style="list-style-type: none">- Caused by the formation of chromophoric byproducts from the photoinitiator during irradiation.	<ul style="list-style-type: none">- 4-t-BBP generally produces less yellowing than unsubstituted benzophenone.- Minimize UV exposure time to only what is necessary for a full cure.- Consider adding a UV absorber or hindered amine light stabilizer (HALS) to the formulation for long-term color stability.

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